O-(5-cyclopropylpentyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(5-cyclopropylpentyl)hydroxylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a hydroxylamine functional group attached to a cyclopropylpentyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-cyclopropylpentyl)hydroxylamine can be achieved through various methods. One common approach involves the reaction of 5-cyclopropylpentyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
O-(5-cyclopropylpentyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(5-cyclopropylpentyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of N-heterocycles and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine intermediates.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(5-cyclopropylpentyl)hydroxylamine involves its ability to undergo various chemical transformations. The hydroxylamine group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate. Molecular targets and pathways include interactions with enzymes and other biomolecules, leading to the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-dinitrophenylhydroxylamine (DPH)
Uniqueness
O-(5-cyclopropylpentyl)hydroxylamine is unique due to its cyclopropylpentyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate for the synthesis of specialized compounds that may not be easily accessible through other hydroxylamine derivatives.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-(5-cyclopropylpentyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 |
InChI Key |
IXPBOIUMMANZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.